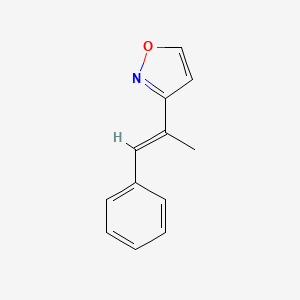

3-(1-Phenylprop-1-en-2-yl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-1-phenylprop-1-en-2-yl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFUFXPKRWWGRZ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 1 Phenylprop 1 En 2 Yl Isoxazole

Ring-Opening Reactions of Isoxazoles

The stability of the isoxazole (B147169) ring system allows for the derivatization of its substituents, yet the weak nitrogen-oxygen bond can be readily cleaved under various conditions. nih.gov This cleavage is a cornerstone of isoxazole chemistry, providing pathways to a diverse array of functionalized acyclic compounds.

The cleavage of the N-O bond in isoxazoles is a key transformation that can be initiated through several mechanisms. This bond is inherently weak and polarizable, making it susceptible to cleavage under reductive, basic, thermal, or photolytic conditions, as well as in the presence of transition metals. researchgate.netresearchgate.net

Reductive cleavage is a common method for opening the isoxazole ring. This process typically involves the transfer of electrons to the σ* orbital of the N-O bond, leading to its scission. For instance, electron capture by an isoxazole molecule can lead to the dissociation of the O-N bond and the opening of the aromatic ring. nsf.gov In the context of drug metabolism, the cleavage of the isoxazole ring in the anti-inflammatory drug leflunomide (B1674699) to its active metabolite A771726 is a well-studied example. nih.gov This biotransformation is catalyzed by cytochrome P450 enzymes and requires the presence of an unsubstituted C3-H, highlighting the importance of substituents in directing the cleavage mechanism. nih.gov A proposed mechanism involves the coordination of the isoxazole nitrogen or oxygen to the reduced heme iron of the P450 enzyme, followed by an electron transfer that facilitates the N-O bond cleavage. nih.gov

Transition metal-mediated reactions also provide a powerful means to cleave the N-O bond. nih.gov The mechanism often involves the formation of a metallacycle intermediate, followed by coordination of the isoxazole to the metal center, which weakens and ultimately breaks the N-O bond. researchgate.net

A recently developed and significant transformation of isoxazoles is their fluorinative ring opening, which provides access to valuable fluorine-containing compounds. nih.govresearchgate.net This reaction typically proceeds by treating a C4-substituted isoxazole with an electrophilic fluorinating agent. researchgate.netorganic-chemistry.org The reaction is notable for its mild conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.orgchemrxiv.org

The choice of the fluorinating agent is critical for the success of the fluorinative ring-opening reaction. Among various agents, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has proven to be particularly effective. nih.govresearchgate.netchemrxiv.org Research has shown that using Selectfluor®, often at elevated temperatures in a solvent like acetonitrile, gives the best results for converting isoxazoles into their ring-opened products. organic-chemistry.org

The reaction is initiated by the electrophilic fluorination of the isoxazole ring. researchgate.net This step is followed by deprotonation, which triggers the cleavage of the N-O bond and rearrangement to the final product. nih.govchemrxiv.orgjyamaguchi-lab.com

The fluorinative ring opening of C4-substituted isoxazoles leads to the formation of tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones. nih.govresearchgate.netchemrxiv.org This transformation is efficient and provides a direct route to these synthetically useful building blocks. organic-chemistry.org The resulting α-fluorocyanoketones can be further transformed into a variety of other fluorinated compounds, demonstrating the synthetic utility of this methodology. nih.govresearchgate.net

It is important to note that the substitution pattern on the isoxazole ring is crucial for the success of this reaction. The presence of a substituent at the C4 position is a requirement for the ring-opening fluorination to occur. organic-chemistry.org When an isoxazole without a C4 substituent is treated with Selectfluor®, electrophilic aromatic fluorination may occur at the C4 position without subsequent ring opening. researchgate.net

Table 1: Summary of Fluorinative Ring Opening of Isoxazoles

| Reaction Type | Key Reagent | Starting Material Requirement | Product Class | Key mechanistic Steps | Reference |

|---|---|---|---|---|---|

| Fluorinative Ring Opening | Selectfluor® | C4-substituted isoxazole | α-Fluorocyanoketones | Electrophilic fluorination followed by deprotonation and N-O bond cleavage | nih.govresearchgate.netorganic-chemistry.org |

Beyond fluorination, the isoxazole ring can be opened under a variety of other conditions, expanding its synthetic versatility.

Reductive Cleavage: This is one of the most common methods for isoxazole ring opening. A variety of reducing agents can be employed. Molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, effectively cleaves the N-O bond to yield β-aminoenones. rsc.orgrsc.org Similar transformations can be achieved using iron pentacarbonyl, Fe(CO)₅, or diiron nonacarbonyl, Fe₂(CO)₉, with water. rsc.org Other reductive systems include catalytic hydrogenation (e.g., using Raney Nickel) and reagents like samarium(II) iodide (SmI₂) or a combination of ethylmagnesium bromide and titanium(IV) isopropoxide. nih.govresearchgate.net

Basic Cleavage: Isoxazoles can also undergo ring cleavage under basic conditions. researchgate.net For example, the reaction of certain isoxazoles with a strong base can lead to the formation of an intermediate that cyclizes to a different heterocyclic system or undergoes fragmentation. nanobioletters.com

Thermal and Photolytic Cleavage: Thermal and photolytic conditions can also induce the cleavage of the isoxazole ring, often leading to reactive intermediates like vinylnitrenes. researchgate.net Photochemical conversion of isoxazoles into 5-hydroxyimidazolines has been reported, demonstrating a pathway initiated by light. researchgate.net

Table 2: Selected Ring Cleavage Conditions for Isoxazoles

| Condition | Reagent/Method | Typical Product | Reference |

|---|---|---|---|

| Reductive | Mo(CO)₆ and water | β-Aminoenone | rsc.orgrsc.org |

| Reductive | Raney Nickel/AlCl₃ | β-Hydroxyketone | nih.gov |

| Reductive | SmI₂ / B(OH)₃ | Unsaturated β-hydroxy ketone | researchgate.net |

| Basic | Strong base (e.g., potassium carbonate) | Varies (e.g., 3-(oxazol-5-yl)isoxazoles) | researchgate.net |

| Photolytic | LED light | Varies (e.g., 3,5'-biisoxazoles) | researchgate.net |

Fluorinative Ring Opening

Functionalization of the Isoxazole Ring

Direct functionalization of the isoxazole ring, without its cleavage, is another important aspect of its chemistry, allowing for the synthesis of more complex derivatives. researchgate.net The isoxazole ring is considered an important pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and its presence in numerous approved drugs. nanobioletters.comresearchgate.net

Methodologies for direct functionalization have been developed, including those based on the generation of 4-isoxazolyl anion species followed by reaction with electrophiles, or transition metal-catalyzed C-H activation. researchgate.net For example, rhodium(III)-catalyzed carboxylate-directed C-H activation has been used to introduce new functional groups onto the isoxazole core. researchgate.net The development of such functionalization technologies is crucial for constructing complex molecules, as demonstrated by their application in the synthesis of tetracycline (B611298) derivatives. nih.gov

The reactivity of the isoxazole ring allows for aza-Michael additions, where the nucleophilic character of substituents on the ring can be exploited to react with electrophilic partners like maleimides. nih.gov For instance, 5-amino-3-methyl-isoxazole-4-carbohydrazide reacts selectively at the hydrazide amine with maleimides, leaving the amino group on the isoxazole ring intact, showcasing the tunable reactivity of functionalized isoxazoles. nih.gov

Compound Index

Regioselective Functionalization Techniques

The functionalization of the isoxazole ring is a critical aspect of its application in medicinal chemistry and materials science. Regioselective functionalization, the ability to introduce a chemical group at a specific position on the ring, is of paramount importance for the synthesis of complex molecules with defined biological activities.

Several methods have been developed for the regioselective functionalization of isoxazoles, often leveraging the inherent electronic properties of the ring. For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved with high regioselectivity through a one-pot copper(I)-catalyzed reaction between terminal acetylenes and in situ generated nitrile oxides. Another approach involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine (B1172632), which also yields 3,5-disubstituted isoxazoles with high regioselectivity.

The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) provides a pathway to 3,5-disubstituted 4-haloisoxazoles. This method is notable for its mild reaction conditions and tolerance of various functional groups. The resulting 4-haloisoxazoles can then serve as versatile intermediates for further functionalization through palladium-catalyzed cross-coupling reactions.

| Method | Reagents | Product | Selectivity |

| Copper-Catalyzed Cycloaddition | Terminal Acetylenes, Nitrile Oxides (in situ), Cu(I) | 3,5-Disubstituted Isoxazoles | High |

| Multi-step One-Pot Synthesis | Terminal Alkynes, n-BuLi, Aldehydes, I2, Hydroxylamine | 3,5-Disubstituted Isoxazoles | High |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl Oximes, ICl | 3,5-Disubstituted 4-Haloisoxazoles | High |

Substitution Reactions on the Isoxazole Nucleus

The isoxazole ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although its reactivity is influenced by the substituents present on the ring.

Electrophilic Aromatic Substitution

Isoxazoles are generally considered to be electron-deficient aromatic systems, which can make electrophilic aromatic substitution challenging. However, substitution at the C4-position is known to occur. The stability of the intermediate carbocation plays a crucial role in determining the regioselectivity of the reaction. While detailed mechanistic studies for a wide range of substituted isoxazoles are not extensively documented, the introduction of an electrophile at the C4-position is a recognized pathway for functionalization. The presence of activating groups on the isoxazole ring can facilitate this type of reaction.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring typically requires the presence of a good leaving group and activating electron-withdrawing groups. For example, 5-nitroisoxazoles have been shown to undergo SNAr reactions with various nucleophiles, providing a route to polysubstituted isoxazole derivatives. This method offers excellent yields and operates under mild conditions, allowing for the sequential functionalization of the isoxazole ring.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying molecular scaffolds. For isoxazoles, transition metal-catalyzed C-H activation has been a focus of research to avoid the use of harsh basic or acidic conditions that can lead to ring degradation. Methodologies for the direct arylation of isoxazoles at the C4-position have been developed, further expanding the toolkit for creating diverse isoxazole-containing molecules.

Reactivity of the Alkenyl Side Chain

The alkenyl side chain of 3-(1-Phenylprop-1-en-2-yl)isoxazole introduces an additional site of reactivity, distinct from the isoxazole nucleus.

Michael Addition Reactions

The carbon-carbon double bond in the 1-phenylprop-1-en-2-yl side chain, being in conjugation with the phenyl group, can potentially act as a Michael acceptor. A Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. In this case, the phenyl group can activate the double bond towards nucleophilic attack at the β-position.

Carbene Metathesis

Currently, there is no specific information available in the reviewed literature detailing the participation of this compound in carbene metathesis reactions. This area of its chemical reactivity remains to be explored.

Isoxazole as an Amination Reagent in Organic Synthesis

Isoxazoles and their derivatives have emerged as effective amination reagents, particularly in reactions involving alkynes catalyzed by transition metals. rsc.org The inherent reactivity of the isoxazole ring, specifically the labile N-O bond, allows it to function as a source of nitrogen in the formation of new carbon-nitrogen bonds. clockss.orgrsc.org This reactivity has been harnessed for the synthesis of complex nitrogen-containing molecules, including various valuable N-heterocycles. rsc.org

The use of isoxazoles as amination reagents in transition metal-catalyzed reactions with alkynes is a significant advancement in synthetic methodology. nih.govrsc.org This approach offers an atom-economical pathway for the synthesis of functionalized nitrogen-containing heterocycles. rsc.org The general mechanism involves the activation of the alkyne by a transition metal catalyst, followed by the attack of the isoxazole. This leads to the cleavage of the N-O bond and the formation of α-imino metal carbene intermediates, which are key to the subsequent formation of aminated products. rsc.org

While this reactivity is established for isoxazoles in general, specific examples detailing the use of this compound in this context are not currently available. However, the general principles of isoxazole-mediated amination are outlined in the table below.

Table 1: General Scheme for Transition Metal-Catalyzed Alkyne Amination with Isoxazoles

| Reactants | Catalyst | Key Intermediate | Product Type |

| Alkyne + Isoxazole | Transition Metal (e.g., Gold, Rhodium) | α-Imino metal carbene | N-Heterocycles |

This table represents a generalized reaction scheme and is not based on specific experimental data for this compound.

The application of isoxazoles in transition metal-catalyzed reactions with alkynes provides a divergent route to a wide array of structurally complex nitrogen-containing heterocycles. rsc.orgrsc.org The reaction of isoxazoles with alkynes has proven to be a powerful method for the rapid construction of these valuable molecular scaffolds. nih.gov The versatility of this method allows for the synthesis of various heterocyclic systems, depending on the specific substrates and reaction conditions employed. rsc.org Although the broader class of isoxazoles is known to participate in these transformations, specific studies on this compound for the synthesis of nitrogen-containing heterocycles via this pathway have not been reported in the surveyed literature.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 3-(1-Phenylprop-1-en-2-yl)isoxazole is expected to exhibit distinct signals corresponding to the protons of the isoxazole (B147169) ring, the phenyl group, the vinyl group, and the methyl group.

Isoxazole Ring Protons: The isoxazole ring has two protons. The proton at the 4-position (H-4) typically appears as a doublet, and the proton at the 5-position (H-5) also as a doublet, due to coupling with each other. Based on data from similar 3-substituted isoxazoles, the signal for H-4 is expected in the range of δ 6.0-6.5 ppm, while the H-5 signal would likely appear more downfield, around δ 8.0-8.5 ppm. For instance, in (3-para-tolyl-isoxazol-5-yl)-methanol, the isoxazole ring proton shows a singlet at 6.47 ppm. sciarena.com

Phenyl Group Protons: The five protons of the phenyl group will likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the propenyl-isoxazole substituent.

Vinyl Proton: The single proton on the double bond of the propenyl group is expected to resonate as a singlet in the olefinic region, likely between δ 6.5 and 7.5 ppm. Its proximity to the phenyl ring would influence its precise chemical shift.

Methyl Protons: The methyl group protons are anticipated to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Isoxazole H-4 | 6.0 - 6.5 | d |

| Isoxazole H-5 | 8.0 - 8.5 | d |

| Phenyl-H | 7.2 - 7.6 | m |

| Vinyl-H | 6.5 - 7.5 | s |

| Methyl-H | 2.0 - 2.5 | s |

d: doublet, m: multiplet, s: singlet

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule.

Isoxazole Ring Carbons: The three carbon atoms of the isoxazole ring are expected to show signals in the downfield region. C-3, being attached to the propenyl group, would likely resonate around δ 160-165 ppm. C-4 is expected in the range of δ 100-110 ppm, and C-5 would appear further downfield, around δ 150-170 ppm. For example, in 3-(2-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)isoxazole, the isoxazole C-4 appears at δ 103.35 ppm. beilstein-journals.org

Phenyl Group Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (δ 125-140 ppm). The ipso-carbon, attached to the propenyl group, will have a distinct chemical shift compared to the other five carbons.

Propenyl Group Carbons: The three carbons of the propenyl group will have characteristic shifts. The carbon of the methyl group will be the most upfield, likely around δ 15-25 ppm. The two sp² hybridized carbons of the double bond will be in the olefinic region, with the carbon attached to the isoxazole ring appearing more downfield than the one attached to the phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Isoxazole C-3 | 160 - 165 |

| Isoxazole C-4 | 100 - 110 |

| Isoxazole C-5 | 150 - 170 |

| Phenyl Carbons | 125 - 140 |

| Propenyl C=C | 115 - 145 |

| Methyl Carbon | 15 - 25 |

Mass Spectrometry (MS)

Mass spectrometry of this compound, with a molecular weight of approximately 185.22 g/mol , would be expected to show a molecular ion peak [M]⁺ at m/z 185. researchgate.netnih.gov Fragmentation patterns would likely involve the cleavage of the bond between the isoxazole ring and the propenyl substituent, as well as fragmentation of the isoxazole ring itself. Common fragments would include the phenylpropene cation and various smaller fragments arising from the breakdown of the heterocyclic ring. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments. For instance, related isoxazole derivatives show fragmentation patterns that help confirm their structure. rsc.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

C=N and C=C Stretching: The C=N stretching vibration of the isoxazole ring is expected to appear in the region of 1600-1650 cm⁻¹. The C=C stretching of the aromatic phenyl ring and the propenyl group would also be observed in this region, typically between 1450 and 1600 cm⁻¹. rsc.org

N-O Stretching: The N-O stretching vibration within the isoxazole ring usually gives rise to a band in the 1400-1450 cm⁻¹ region. Current time information in Sacramento, CA, US.

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted phenyl ring would be seen in the fingerprint region (690-900 cm⁻¹), providing information about the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N Stretch (Isoxazole) | 1600 - 1650 |

| C=C Stretch (Aromatic/Alkene) | 1450 - 1600 |

| N-O Stretch (Isoxazole) | 1400 - 1450 |

| C-H Out-of-Plane Bend | 690 - 900 |

UV-Vis Spectroscopy for Electronic Properties

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption bands corresponding to π → π* electronic transitions within the conjugated system formed by the phenyl ring, the propenyl double bond, and the isoxazole ring. Typically, substituted isoxazoles exhibit strong absorptions in the UV region. For instance, 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, a more complex isoxazole derivative, shows absorptions around 233 nm and 250 nm. preprints.org The extended conjugation in the target molecule would likely result in one or more strong absorption bands in the 250-350 nm range.

Computational and Theoretical Studies of Isoxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods are fundamental in predicting molecular geometries, reaction energetics, and spectroscopic characteristics, providing a basis for understanding the behavior of isoxazole (B147169) derivatives.

Density Functional Theory (DFT) has become a popular method for studying heterocyclic compounds due to its balance of computational cost and accuracy. irjweb.com For isoxazole systems, DFT is widely used to predict optimized structures, analyze frontier molecular orbitals (HOMO-LUMO), and calculate various chemical reactivity parameters. irjweb.com

Research on isoxazole derivatives frequently employs the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-31G(d,p) or 6-311+G(d,p) to perform these calculations. researchgate.netindexacademicdocs.org Such studies have been used to determine structural parameters (bond lengths and angles), energetics (total energies, frontier orbital energies), and spectroscopic properties (IR, NMR, and UV-Vis). indexacademicdocs.org For instance, DFT calculations have been used to understand the influence of different substituents on the chemical reactivity of newly synthesized isoxazoles. nih.gov Theoretical studies have also utilized various DFT functionals, including CAMB3LYP, WB97XD, and MPW1PW91, to estimate the UV/Visible absorption spectra and analyze the energy gap between HOMO and LUMO states, which relates to the molecule's pharmaceutical potential. researchgate.net The conductor-like polarizable continuum model (CPCM) is often used in conjunction with DFT to simulate the effects of different solvents on the molecular properties. indexacademicdocs.org

Time-Dependent DFT (TD-DFT) is another crucial application, used to study excited-state phenomena such as the Excited State Intramolecular Proton Transfer (ESIPT) process in certain oxazole-based systems. mdpi.com These calculations can predict absorption spectra and reveal changes in electronic density upon photo-excitation, explaining why proton transfer is favored in the excited state. mdpi.com

Table 1: Applications of DFT in Isoxazole Derivative Studies

| DFT Functional/Method | Basis Set | Properties Calculated | Purpose of Study | Reference |

|---|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Structural parameters, energetics, spectroscopic characteristics (UV, IR, NMR) | Structure-activity relationship and property determination of benzoisoxazole derivatives. indexacademicdocs.org | indexacademicdocs.org |

| B3LYP, CAMB3LYP, WB97XD, MPW1PW91 | 6-31G(d,p) | UV/Visible absorption spectra, HOMO-LUMO energy gap | Analysis of absorption properties and pharmaceutical potential of isoxazole derivatives. researchgate.net | researchgate.net |

| B3LYP | 6-31G(2d,2p) | Potential energy surfaces, absorption spectra, atomic charges | Investigation of Excited State Intramolecular Proton Transfer (ESIPT). mdpi.com | mdpi.com |

| DFT (General) | Not Specified | Optimized geometries, structural and electronic parameters | Understanding the effect of substitutions on the chemical reactivity of novel isoxazoles. nih.gov | nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods have been applied to isoxazole systems to study complex chemical phenomena. For example, nonadiabatic ab initio molecular dynamics simulations have been used to explore the photoisomerization pathway from isoxazole to oxazole. rsc.org Such studies employ advanced theories like XMS-CASPT2 and SA4-CASSCF to describe the electronic structures and potential energy surfaces during the reaction, revealing mechanisms such as N–O bond breaking upon photoexcitation. rsc.org

Other studies have utilized ab initio calculations to investigate the differences in reactivity between isoxazole and oxazole in Diels-Alder reactions. ukim.mk These calculations can determine the heats of formation for reactants and products, helping to explain why oxazole adducts are readily formed while isoxazole adducts are generally not observed experimentally. ukim.mk Correlated ab initio methods have also been used to calculate force fields and analyze the vibrational spectra of isoxazole, providing detailed assignments of infrared and Raman spectra. acs.org

Molecular Modeling and Simulations

Molecular modeling and simulations are essential for studying the interactions between small molecules like isoxazole derivatives and large biological macromolecules, such as proteins and enzymes. These techniques are crucial in drug discovery for predicting binding modes and affinities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com It is extensively used to understand the binding interactions between isoxazole derivatives and their biological targets. nih.govacs.org For example, docking studies have been performed to identify possible binding interactions with enzymes like cyclooxygenases (COX), carbonic anhydrase (CA), and cytochrome P450 (CYP450). nih.govacs.orgtandfonline.com

In these studies, the 3D structures of the isoxazole ligands are typically optimized using quantum chemical methods (like DFT with the B3LYP/6-31G basis set) before being docked into the active site of the target protein, whose coordinates are retrieved from the Protein Data Bank (PDB). acs.orgtandfonline.com The results of docking studies are often presented as a "docking score," which estimates the binding affinity, and a detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. connectjournals.comtandfonline.com These studies help in rationalizing the structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. nih.govnih.gov For instance, docking has shown how specific substitutions on the phenyl rings of an isoxazole derivative can promote ideal binding interactions with the COX-2 enzyme. nih.gov

Table 2: Examples of Molecular Docking Studies on Isoxazole Derivatives

| Isoxazole Derivative Type | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Isoxazole-carboxamides | COX-1 and COX-2 Enzymes | Identified key binding interactions and rationalized selectivity; a 3,4-dimethoxy substitution was found to be crucial for potent COX-2 inhibition. nih.gov | nih.govnih.gov |

| Substituted Phenyl Isoxazoles | Cytochrome P450 (CYP450) Enzymes | Showed good docking scores compared to standard drugs; 4-OH and 4-F derivatives demonstrated strong affinity for multiple CYP450 proteins. tandfonline.com | tandfonline.com |

| Various Isoxazole Derivatives | Carbonic Anhydrase (CA) | Docking analysis was used to rationalize the inhibitory profiles and unravel the binding mechanism of synthesized compounds with CA. acs.org | acs.org |

| Thiazole-Indole-Isoxazole Amides | STAT2 SH2 domain and B helix DNA | Demonstrated significant binding affinity against cancer targets, helping to assess the potential of the compounds as anticancer agents. connectjournals.com | connectjournals.com |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of isoxazole derivatives, MD simulations provide insights into the stability of ligand-protein complexes predicted by molecular docking. acs.orgresearchgate.net Following docking, the complex is subjected to a simulation in a realistic environment (e.g., solvated in water) to observe its dynamic behavior. nih.gov

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the conformational changes of the protein and ligand over time, with a stable, low RMSD value indicating a stable binding complex. researchgate.netresearchgate.net RMSF measures the flexibility of individual amino acid residues, helping to identify which parts of the protein are most affected by ligand binding. researchgate.net For example, a 100 ns MD study was conducted to examine the dynamic behavior and stability of a potent isoxazole derivative in complex with target bacterial proteins. nih.gov Direct chemical dynamics simulations have also been used to study the dissociation chemistry of deprotonated isoxazole, revealing detailed atomic-level fragmentation mechanisms. acs.org

While molecular docking provides a static picture of binding, free energy calculations offer a more quantitative prediction of binding affinity. These methods are computationally intensive but provide valuable data for ranking compounds and understanding the thermodynamics of binding.

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories. acs.orgresearchgate.net More rigorous alchemical free energy calculation methods, such as ESMACS (Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent) and TIES (Thermodynamic Integration with Enhanced Sampling), have been applied to series of isoxazole amides. nih.govacs.orgchemrxiv.org These protocols calculate the relative binding free energies (ΔΔG) between pairs of ligands, which can be compared directly with experimental data. nih.govacs.org Such calculations provide detailed chemical insight into the nature of ligand-protein binding and have shown excellent statistical rankings across sets of compounds, proving to be powerful tools for accurately comparing binding affinities. chemrxiv.org

Aromaticity and Electronic Structure Analysis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a unique electronic structure that dictates its chemical behavior. Computational and theoretical methods are invaluable tools for dissecting the nuances of its aromaticity and electronic properties. These studies provide insights into the molecule's stability, reactivity, and potential for interaction with other chemical species. The presence of substituents, such as the 1-phenylprop-1-en-2-yl group, can significantly modulate these characteristics through electronic and steric effects.

Nuclear Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the plane of the ring (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic system.

Table 1: Representative NICS(1) Values for Aromaticity Assessment of 5-Membered Heterocycles

| Compound | NICS(1) (ppm) | Aromatic Character |

|---|---|---|

| Benzene | -8.0 to -10.0 | Aromatic |

| Pyrrole (B145914) | -10.0 to -15.0 | Aromatic |

| Furan | -5.0 to -8.0 | Moderately Aromatic |

| Thiophene | -9.0 to -13.0 | Aromatic |

| Isoxazole (estimated) | -1.0 to -5.0 | Weakly Aromatic |

Note: Values are typical ranges from computational studies. The estimated value for isoxazole reflects its lower degree of aromaticity compared to other heterocycles due to the electronegativity of the oxygen and nitrogen atoms.

Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates complex wavefunctions into a simple, intuitive Lewis-like structure of chemical bonding. It examines electron density delocalization by analyzing all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs within a molecule wikipedia.org. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity.

In isoxazole systems, significant delocalization occurs through the interaction of lone pairs (LP) on the oxygen and nitrogen atoms with the π-antibonding orbitals (π*) of the ring. For a substituted isoxazole like 3-(1-phenylprop-1-en-2-yl)isoxazole, key interactions would include:

Donation from the oxygen lone pair to the adjacent N=C π* orbital (LP(O) → π*(N-C)).

Donation from the nitrogen lone pair to the adjacent C-C π* orbital (LP(N) → π*(C-C)).

Interactions involving the π-systems of the phenyl and propenyl substituents with the isoxazole ring.

Table 2: Illustrative NBO Donor-Acceptor Interactions in a Substituted Isoxazole System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O2 | π* (N3-C4) | ~ 20-30 | π-conjugation within the ring |

| LP (1) N3 | π* (C4-C5) | ~ 15-25 | π-conjugation within the ring |

| π (C4-C5) | π* (N3-C4) | ~ 10-20 | π-delocalization |

| π (Phenyl Ring) | π* (Isoxazole Ring) | Variable | Conjugation between rings |

| π (Isoxazole Ring) | π* (Phenyl Ring) | Variable | Conjugation between rings |

Note: E(2) values are representative estimates for substituted isoxazoles based on general computational findings. LP = Lone Pair; π = pi-antibonding orbital.*

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity wikipedia.orgyoutube.com. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity researchgate.netnih.gov.

For this compound, the electronic properties are influenced by the conjugated system extending across the phenyl group, the propenyl bridge, and the isoxazole ring. Density Functional Theory (DFT) is commonly employed to calculate these orbital energies. Studies on related isoxazole derivatives show that substituents significantly affect the HOMO and LUMO energy levels worldscientific.comnih.gov. Electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. FMO analysis of styryl chromophores has demonstrated how extended conjugation affects the HOMO-LUMO gap researchgate.net.

Table 3: Calculated FMO Energies and HOMO-LUMO Gaps for Representative Substituted Isoxazoles

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Isoxazole | -10.12 | -0.68 | 9.44 |

| 3-Methylisoxazole | -9.85 | -0.55 | 9.30 |

| 5-Methylisoxazole | -9.79 | -0.49 | 9.30 |

| 3,5-Dimethylisoxazole | -9.58 | -0.42 | 9.16 |

| 3-Phenylisoxazole | -9.21 | -1.54 | 7.67 |

Note: Data is illustrative and compiled from various computational studies on isoxazole derivatives. The specific values can vary depending on the level of theory and basis set used.

Mechanistic Studies of Isoxazole Transformations

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and fleeting intermediates that are difficult to observe experimentally. The isoxazole ring can undergo a variety of transformations, including cycloadditions, ring-opening reactions, and rearrangements.

One of the most studied transformations is the photochemical rearrangement of isoxazoles into oxazoles. Theoretical studies using methods like the complete active space self-consistent field (CASSCF) have been employed to map the potential energy surfaces for these reactions. For instance, the photoisomerization of 3,5-dimethylisoxazole has been shown to proceed through several possible pathways, including one involving a conical intersection and the formation of a nitrile ylide intermediate nih.gov. These computational models suggest that the reaction mechanism can be complex, involving multiple steps and intermediates nih.gov.

Another significant transformation is the cleavage of the weak N-O bond, which is often the initial step in the thermal or photochemical degradation of isoxazoles. Time-resolved photoelectron spectroscopy combined with ab initio calculations has provided a clear picture of the photoinduced ring-opening reactions. Theoretical predictions indicate that upon photoexcitation, a significant portion of isoxazole molecules can undergo ultrafast O–N bond cleavage acs.org.

Furthermore, computational studies have shed light on the mechanisms of isoxazole synthesis, such as the [3+2] cycloaddition reactions of nitrile oxides. DFT calculations have been used to explain the regioselectivity of these reactions by analyzing the local reactivity indexes and frontier molecular orbitals of the reactants nih.gov. Mechanistic investigations have also revealed nonconcerted pathways involving metallacycle intermediates in copper-catalyzed cycloadditions to form isoxazoles organic-chemistry.org. Base-mediated rearrangements of isoxazole derivatives to other heterocyclic systems have also been reported, with proposed mechanisms outlining the scope of these transformations dntb.gov.ua.

Applications in Advanced Organic Synthesis

Isoxazole (B147169) Derivatives as Building Blocks.beilstein-journals.orgnih.govmdpi.com

The isoxazole ring is frequently employed as a stable synthon that can be carried through multiple reaction steps before its strategic cleavage unveils new functionalities. The substituents on the ring, such as the phenylpropene group at the C-3 position, can be designed to direct subsequent reactions or to be incorporated into the final target molecule.

One of the most powerful applications of the isoxazole nucleus is its role as a precursor to γ-amino alcohols and β-hydroxy ketones. beilstein-journals.orgnih.gov The key transformation is the reductive cleavage of the weak N-O bond within the isoxazole ring. This is typically achieved through catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C), or with other reducing agents like sodium in liquid ammonia. researchgate.net

The reduction of a 3,5-disubstituted isoxazole initially yields a γ-amino alcohol. The specific substitution pattern on the isoxazole ring dictates the structure of the resulting product. For a compound like 3-(1-Phenylprop-1-en-2-yl)isoxazole, this cleavage would unmask a 1,3-amino alcohol functionality, which is a key structural motif in many biologically active compounds and a versatile intermediate for further synthesis. acs.orgacs.org

Furthermore, the initially formed enamino ketone intermediate from the reduction can be hydrolyzed under acidic or basic conditions to furnish a β-hydroxy ketone. This two-step sequence from a stable, often crystalline, isoxazole provides a reliable method for accessing these important synthetic building blocks which might otherwise be challenging to prepare or handle. mdpi.com

The synthesis of isoxazoles frequently involves the condensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) with hydroxylamine (B1172632). youtube.comresearchgate.net This reaction is reversible under certain conditions, meaning the isoxazole ring can be viewed as a protected or masked form of a 1,3-dicarbonyl functionality.

By treating an isoxazole derivative with appropriate reagents, the ring can be cleaved to regenerate a β-dicarbonyl compound. This strategy is particularly useful when other functional groups in the molecule are incompatible with the reaction conditions required for manipulating a β-dicarbonyl group directly. The stability of the isoxazole ring allows chemists to perform various transformations on other parts of the molecule before unmasking the dicarbonyl moiety at a later, more strategic point in the synthesis.

The relationship between isoxazoles and α,β-unsaturated oximes is bidirectional. Isoxazoles can be synthesized from the oxidative cyclization of α,β-unsaturated ketoximes. researchgate.net Conversely, the isoxazole ring can be opened to generate related structures. For instance, the partial reduction of isoxazoles or the ring-opening of related isoxazoline (B3343090) intermediates can lead to the formation of β-hydroxy oximes. acs.org These compounds are valuable synthetic intermediates in their own right, serving as precursors for other important molecular structures.

The isoxazole moiety is a key component in numerous natural products and complex synthetic targets. rsc.org Its presence is not only due to its own potential biological activity but also because it serves as a robust and versatile intermediate. The ability to functionalize the C-3, C-4, and C-5 positions of the isoxazole ring allows for the introduction of various side chains and reactive handles. nih.gov These functionalized isoxazoles can then undergo ring-opening reactions to reveal new functionalities in a stereocontrolled manner or participate in further cyclization reactions to build intricate, polycyclic systems.

Scaffold for Fused Heterocycles.youtube.comresearchgate.netresearchgate.net

The isoxazole ring itself can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. mdpi.com By introducing appropriate functional groups onto the isoxazole core, intramolecular cyclization reactions can be triggered to form new rings fused to the original isoxazole.

For example, a substituent with a terminal alkyne or a reactive carbonyl group could be tethered to the isoxazole. Subsequent intramolecular reactions, such as cycloadditions or condensations, can lead to the formation of isoxazolo-pyridines, isoxazolo-pyrimidines, and other complex fused systems. researchgate.netnih.gov This strategy is a powerful method for rapidly increasing molecular complexity from a simple, pre-functionalized isoxazole starting material like this compound. Such fused systems are of great interest in medicinal chemistry for exploring new chemical space and identifying novel therapeutic agents. mdpi.comnih.gov

Role in Divergent Heterocycle Synthesis.mdpi.com

Divergent synthesis is a strategy that allows for the creation of a diverse collection of compounds from a common intermediate by selectively altering reaction conditions. The isoxazole ring is an excellent platform for such strategies. The outcome of reactions involving the isoxazole ring can often be controlled by the choice of reagents and conditions.

For example, the reduction of an isoxazole can be modulated. Strong reduction might lead to a full cleavage to a γ-amino alcohol, while milder conditions might yield an enamino ketone or a β-hydroxy oxime. acs.org Similarly, treatment with a base might deprotonate a substituent for further reaction, whereas treatment with an acid could catalyze a ring-opening or rearrangement. This tunable reactivity allows a single isoxazole precursor, such as this compound, to serve as a branch point in a synthetic scheme, leading to multiple, distinct families of product compounds.

Future Directions and Emerging Research Avenues in the Chemistry of 3 1 Phenylprop 1 En 2 Yl Isoxazole

The isoxazole (B147169) scaffold, a cornerstone in heterocyclic chemistry, continues to be a subject of intensive research due to its prevalence in a wide range of biologically active compounds and its utility as a versatile synthetic intermediate. researchgate.neteurekaselect.com The specific derivative, 3-(1-Phenylprop-1-en-2-yl)isoxazole, exemplifies the class of alkenyl isoxazoles, which present unique opportunities for synthetic innovation and reactivity exploration. Future research is poised to build upon existing knowledge, focusing on more efficient, selective, and sustainable chemical strategies. This article explores the prospective avenues in the development of novel synthetic methodologies, the investigation of new reactivity patterns, the application of advanced computational tools, and the integration of green chemistry principles in the context of isoxazole chemistry.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1-Phenylprop-1-en-2-yl)isoxazole derivatives?

Isoxazole derivatives are typically synthesized via cycloaddition reactions, hydrazone intermediates, or metal-free routes. For example, 3-aryl isoxazoles can be synthesized by refluxing 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones with hydroxylamine hydrochloride in acetic acid and ethanol . Microwave-assisted reactions with molecular sieves and acid treatment have also been used to simplify purification for complex derivatives . Key steps include regioselective functionalization of the isoxazole core and characterization via NMR and HRMS .

Q. How are spectroscopic techniques utilized to validate the structure of isoxazole derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, 3-(1-(2-methoxyphenyl)vinyl)benzo[d]isoxazole was characterized by distinct NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and HRMS data matching theoretical molecular weights . X-ray crystallography using programs like SHELX or WinGX can resolve stereochemical configurations .

Q. What in vitro assays are used to evaluate enzyme inhibition by isoxazole derivatives?

Enzyme inhibition is assessed via activity assays measuring IC₅₀ (concentration required for 50% inhibition) and inhibition constants (Kᵢ). For glutathione reductase (GR) and glutathione-S-transferase (GST), purified human erythrocyte enzymes are incubated with derivatives like 3-(4-chlorophenyl)isoxazole, and activity is monitored spectrophotometrically. Competitive vs. noncompetitive inhibition is determined using Lineweaver-Burk plots .

Advanced Research Questions

Q. How do substituent positions (e.g., para vs. meta) influence the bioactivity of this compound analogs?

Substituent position significantly impacts inhibitory potency. For example, 3-(4-chlorophenyl)isoxazole (para-Cl) inhibits GR with IC₅₀ = 0.059 μM, while its 5-chloro positional isomer is half as potent. Bromine at the para position (3-(4-bromophenyl)isoxazole) enhances GST inhibition (IC₅₀ = 0.099 μM) compared to chlorine, likely due to increased electronegativity and steric effects . Molecular docking reveals that para-substituents optimize interactions with enzyme active sites, such as His447-Trp469 in FXR .

Q. How can researchers resolve contradictions in reported inhibition mechanisms for structurally similar derivatives?

Discrepancies (e.g., noncompetitive vs. uncompetitive inhibition) require kinetic and structural analyses. For instance, 3-(4-nitrophenyl)isoxazole exhibits noncompetitive GST inhibition, suggesting allosteric binding, while 3-(4-bromophenyl)isoxazole competes directly with the substrate (competitive). Techniques like surface plasmon resonance (SPR) or cryo-EM can map binding sites, and mutagenesis studies (e.g., altering active-site residues) validate mechanistic hypotheses .

Q. What role does molecular docking play in understanding interactions between isoxazole derivatives and enzyme targets?

Docking simulations predict binding modes and affinity. For GR, 3-(4-chlorophenyl)isoxazole forms hydrogen bonds with Arg218 and hydrophobic interactions with Phe230, stabilizing the enzyme-substrate complex . For FXR, isoxazole cores occupy a hydrophobic pocket, activating the His447-Trp469 switch . Software like AutoDock Vina or Schrödinger Suite is used, with validation via co-crystallography .

Q. What are the challenges in achieving stereochemical control during isoxazole synthesis?

Regioselectivity in cycloaddition reactions and steric hindrance from bulky substituents (e.g., naphthyl groups) complicate synthesis. Microwave-assisted methods improve yields for derivatives like 3-(1-(naphthalen-1-yl)vinyl)benzo[d]isoxazole by reducing side reactions . Chiral HPLC or enzymatic resolution may be required for enantiopure products .

Data-Driven Analysis

Q. Table 1. Inhibition Profiles of Selected Isoxazole Derivatives

Q. Key Insights :

- Halogen substituents at the para position enhance potency due to electronic effects.

- Bulky groups (e.g., bromine) favor competitive inhibition by sterically blocking substrate access.

- Nitro groups induce allosteric effects, altering enzyme conformation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.